alpha-Methyl-5-nitro-2-furanacrylic acid

Lipophilicity Physicochemical Properties Drug Design

alpha-Methyl-5-nitro-2-furanacrylic acid (CAS 7279-49-4), systematically named (E)-2-methyl-3-(5-nitrofuran-2-yl)prop-2-enoic acid, is a synthetic nitrofuran derivative with the molecular formula C8H7NO5 and a molecular weight of 197.14 g/mol. Characterized by a 5-nitrofuran pharmacophore linked to an α-methyl-substituted acrylic acid moiety, it belongs to the class of α-substituted β-(5-nitro-2-furyl)acrylic acids.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 7279-49-4
Cat. No. B12691479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyl-5-nitro-2-furanacrylic acid
CAS7279-49-4
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H7NO5/c1-5(8(10)11)4-6-2-3-7(14-6)9(12)13/h2-4H,1H3,(H,10,11)/b5-4+
InChIKeyDAUWDSUMQISFQD-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Methyl-5-nitro-2-furanacrylic acid (CAS 7279-49-4): A Differentiated Nitrofuran Building Block for Targeted Derivative Synthesis


alpha-Methyl-5-nitro-2-furanacrylic acid (CAS 7279-49-4), systematically named (E)-2-methyl-3-(5-nitrofuran-2-yl)prop-2-enoic acid, is a synthetic nitrofuran derivative with the molecular formula C8H7NO5 and a molecular weight of 197.14 g/mol . Characterized by a 5-nitrofuran pharmacophore linked to an α-methyl-substituted acrylic acid moiety, it belongs to the class of α-substituted β-(5-nitro-2-furyl)acrylic acids [1]. Its primary documented role is as a key synthetic intermediate for preparing α-methyl-substituted acrylamides and esters with distinct pharmacological profiles, notably in antiparasitic drug discovery programs targeting schistosomiasis [2].

Why 3-(5-Nitro-2-furyl)acrylic Acid Cannot Substitute for alpha-Methyl-5-nitro-2-furanacrylic acid in Derivative Synthesis and SAR Studies


Substituting the non-methylated analog 3-(5-nitro-2-furyl)acrylic acid (CAS 6281-23-8) for the α-methyl variant (CAS 7279-49-4) is not functionally equivalent due to the distinct physicochemical and biological consequences of α-methyl substitution. The addition of a methyl group at the alpha position of the acrylic acid moiety increases the calculated LogP from approximately 1.60 (or experimentally 0.68) for the non-methylated analog to 2.20 for the α-methyl compound, indicating a significant shift in lipophilicity that alters membrane permeability and pharmacokinetic behavior . Furthermore, comparative schistosomiasis drug discovery programs demonstrated that the α-methyl series (Part II) and the non-methylated series (Part I) yielded structurally distinct lead compounds with different optimal amine partners, confirming that the α-methyl group fundamentally redirects structure-activity relationships (SAR) [1][2].

Quantitative Evidence Guide: Differentiation of alpha-Methyl-5-nitro-2-furanacrylic acid from Closest Analogs


Increased Lipophilicity: LogP Shift from 1.60 to 2.20 with Alpha-Methyl Substitution

The α-methyl substitution on the acrylic acid moiety significantly increases the compound's lipophilicity. The predicted LogP for the target compound alpha-methyl-5-nitro-2-furanacrylic acid (CAS 7279-49-4) is 2.20, compared to a predicted LogP of 1.60 (ACD/Labs) and an experimental Log Kow of 0.68 for the non-methylated analog 3-(5-nitro-2-furyl)acrylic acid (CAS 6281-23-8) . This represents an increase of 0.60–1.52 LogP units, reflecting greater membrane permeability potential.

Lipophilicity Physicochemical Properties Drug Design

Divergent Synthetic Route: Potassium Propionate as the Required Reagent for Alpha-Methyl Introduction via Perkin Reaction

The synthesis of alpha-methyl-5-nitro-2-furanacrylic acid (CAS 7279-49-4) requires a distinct Perkin reaction using potassium propionate and 5-nitrofurfural, as documented by Saikachi and Matsuo (1963). In contrast, the non-methylated analog 3-(5-nitro-2-furyl)acrylic acid is synthesized via nitration of β-(2-furyl)acrylic acid, which is itself prepared from furfural and sodium acetate via Perkin reaction [1][2]. This methodological divergence means that the α-methyl compound cannot be obtained from the non-methylated analog through simple methylation; it requires a fundamentally different synthetic pathway.

Synthetic Methodology Perkin Reaction Building Block

Redirected Antischistosomal SAR: Alpha-Methyl Substitution Shifts Optimal Amine Partner Identity in Lead Compound Selection

In a systematic Chinese drug discovery program, two parallel libraries were synthesized and screened against Schistosoma japonicum in mice: Part I (Lei et al., 1963) prepared 107 derivatives of β-(5-nitro-2-furyl) acrylamides/esters (no α-substituent), identifying 33 active compounds with F-30066 (N-isopropyl amide) as the clinical candidate [1]. Part II (Chang et al., 1964) prepared 85 α-substituted derivatives, identifying 13 active compounds with the top candidates being F-30058 (N-n-butyl-α-methyl amide), F-30141 (N-hydroxyethyl-α-methyl amide), and F-30111 (N-hydroxypropyl-α-methyl amide) [2]. The α-methyl substitution altered both the hit rate (31% vs. 15%) and the identity of the optimal amine partner from isopropyl to n-butyl/hydroxyalkyl.

Antiparasitic Schistosomiasis Structure-Activity Relationship

Molecular Properties Differentiation: Key Procurement Identifiers for Quality Control and Inventory Management

The target compound (MW = 197.14 g/mol, C8H7NO5, boiling point = 331°C, flash point = 154°C) is readily distinguishable from its non-methylated analog (MW = 183.12 g/mol, C7H5NO5, boiling point = 348.8°C, flash point = 164.8°C) . The 14 Da mass difference enables unambiguous identification by LC-MS. The lower boiling point of the α-methyl compound (331°C vs. 348.8°C) may reflect reduced intermolecular hydrogen bonding due to steric effects of the α-methyl group.

Quality Control Procurement Analytical Chemistry

Established Mutagenicity Alert: Ames Test Data for Informed Risk-Managed Procurement

The methyl ester derivative of alpha-methyl-5-nitro-2-furanacrylic acid (CAS 97461-43-3) has been experimentally classified as mutagenic in the Ames test, as recorded in the QSAR Database [1]. The free acid (CAS 7279-49-4) is predicted to also be mutagenic based on a QSAR model for α,β-unsaturated carbonyl compounds (Training set Eq6) [1]. This is consistent with the broader class property of 5-nitrofuran derivatives, many of which require metabolic nitroreduction for activity and are associated with genotoxicity [2]. While this is a class-level property shared with the non-methylated analog 3-(5-nitro-2-furyl)acrylic acid, which has documented genotoxic and carcinogenic activity , the α-methyl substitution does not eliminate this liability.

Toxicology Mutagenicity Safety Assessment

Derivatization Potential: Access to a Distinct Library of 2-Methyl-3-(5-nitro-2-furyl)acrylamides and Esters

Saikachi and Suzuki (1959) demonstrated that 2-methyl-3-(5-nitro-2-furyl)acryloyl chloride, derived from the target compound, could be condensed with various amines and alcohols to yield 26 novel acrylamides and 6 esters [1]. The β-(5-nitro-2-furyl)-α-methylacrolein derivatives prepared from this scaffold showed notable activity against tubercle bacilli [2]. This derivatization potential is structurally distinct from the non-methylated series, where the optimal antibacterial groups differ, as demonstrated by Kellová et al. (1984) who found that antimycotic activity in the non-methylated series decreased with increasing alkyl chain length of esters [3].

Medicinal Chemistry Library Synthesis Derivatization

Optimal Application Scenarios for alpha-Methyl-5-nitro-2-furanacrylic acid (CAS 7279-49-4)


Antiparasitic Drug Discovery: Synthesis of α-Methyl-Substituted Schistosomicidal Candidates

Research groups pursuing novel antischistosomal agents should procure CAS 7279-49-4 as the starting material for synthesizing α-methyl-substituted acrylamide libraries. The historical schistosomiasis drug discovery program demonstrated that the α-methyl series yields structurally distinct lead compounds (F-30058, F-30141, F-30111) with potent in vivo activity against Schistosoma japonicum in mice . Using the non-methylated analog (CAS 6281-23-8) would direct synthesis toward the F-30066 chemotype space, missing the α-methyl-specific SAR opportunities. The increased lipophilicity (LogP 2.20 vs. 0.68–1.60) of α-methyl derivatives may also confer pharmacokinetic advantages for tissue penetration .

Antibacterial Library Synthesis Targeting Tubercle Bacilli

For antibacterial discovery programs specifically targeting Mycobacterium tuberculosis, α-methyl-substituted nitrofuran derivatives have demonstrated promising activity. Sasaki (1955) reported that β-(5-nitro-2-furyl)-α-methylacrolein semicarbazone, β-(5-nitro-2-furyl)-α-methylacrolein oxime, and related compounds derived from CAS 7279-49-4 exerted notable activity against tubercle bacilli . The distinct electronic and steric properties conferred by the α-methyl group, as opposed to the α-H or α-ethyl variants, make this compound the specific entry point for exploring this sub-class of antitubercular nitrofurans.

Structure-Activity Relationship (SAR) Studies Requiring Systematic Lipophilicity Variation

Groups conducting systematic SAR studies on the nitrofuran scaffold should include CAS 7279-49-4 in their building block collection. The α-methyl group provides a controlled increment in lipophilicity (ΔLogP ≈ +0.6–1.5) and steric bulk compared to the parent α-H analog, enabling the dissection of electronic vs. steric vs. lipophilic contributions to biological activity . The compound's well-defined synthetic accessibility via the Perkin reaction with potassium propionate ensures reproducible procurement and consistent quality for multi-variable SAR campaigns.

Mutagenicity-Mechanism Studies Using α,β-Unsaturated Carbonyl Model Compounds

The compound's inclusion in the Pérez-Garrido et al. (2010) QSAR training set for mutagenicity prediction of α,β-unsaturated carbonyl compounds establishes its relevance as a model substrate for toxicological mechanism studies . Groups investigating the relationship between α-substitution patterns and genotoxic potential in the nitrofuran class can use CAS 7279-49-4 as a defined reference compound, comparing its mutagenicity profile against the non-methylated analog and other α-substituted variants to elucidate structure-toxicity relationships.

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